(4-(Methylthio)phenyl)(pyridin-2-yl)methanone
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Overview
Description
(4-(Methylthio)phenyl)(pyridin-2-yl)methanone is an organic compound that features a phenyl ring substituted with a methylthio group and a pyridin-2-yl group attached to a methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Methylthio)phenyl)(pyridin-2-yl)methanone can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions .
Another method involves the direct oxidation of pyridin-2-yl-methanes to pyridin-2-yl-methanones using copper catalysis and water as the oxygen source . This method is advantageous due to its mild reaction conditions and the use of water as a green oxidant.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
(4-(Methylthio)phenyl)(pyridin-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
(4-(Methylthio)phenyl)(pyridin-2-yl)methanone has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (4-(Methylthio)phenyl)(pyridin-2-yl)methanone involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(4-Chlorophenyl)(pyridin-2-yl)methanone: Similar structure but with a chlorine substituent instead of a methylthio group.
(4-Bromophenyl)(pyridin-2-yl)methanone: Similar structure with a bromine substituent.
Uniqueness
(4-(Methylthio)phenyl)(pyridin-2-yl)methanone is unique due to the presence of the methylthio group, which can impart distinct chemical and biological properties compared to its halogen-substituted analogs. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
(4-methylsulfanylphenyl)-pyridin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NOS/c1-16-11-7-5-10(6-8-11)13(15)12-4-2-3-9-14-12/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQKCAMCJUXDLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80709160 |
Source
|
Record name | [4-(Methylsulfanyl)phenyl](pyridin-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80709160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95898-77-4 |
Source
|
Record name | [4-(Methylsulfanyl)phenyl](pyridin-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80709160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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